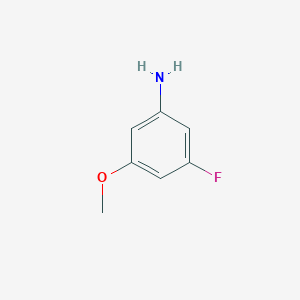

3-Fluoro-5-methoxyaniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Contemporary Chemistry and Materials Science

Aniline and its derivatives are fundamental to numerous sectors of the chemical industry. sci-hub.seresearchgate.net These aromatic amines serve as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. sci-hub.seontosight.airesearchgate.net Their utility stems from the reactive amino group attached to a benzene (B151609) ring, which allows for a wide range of chemical transformations. ontosight.ai

In the realm of pharmaceuticals, aniline derivatives are integral to the creation of various drugs, such as anticancer agents, anti-inflammatory compounds, and antimicrobials. ontosight.ai The agricultural industry relies on them for the production of herbicides and pesticides. sci-hub.seresearchgate.net Furthermore, the polymer industry utilizes aniline derivatives as monomers for high-performance materials like polyurethanes and polyimides. sci-hub.seontosight.ai The ability to introduce various functional groups onto the aniline scaffold allows for the fine-tuning of a molecule's properties to suit specific applications. tohoku.ac.jp

The Unique Role of Fluorine and Methoxy (B1213986) Substituents in Modulating Aromatic Amine Properties

The strategic placement of fluorine and methoxy groups on an aniline ring, as seen in 3-Fluoro-5-methoxyaniline, imparts unique and valuable properties to the molecule. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance biological activity and modify physicochemical properties. cymitquimica.comresearchgate.net The fluorine atom's high electronegativity can alter the acidity and basicity of nearby functional groups, influence metabolic stability, and increase lipophilicity, which can improve a drug's ability to cross cell membranes. cymitquimica.comchinesechemsoc.org

The methoxy group, on the other hand, can influence a molecule's electronic properties and reactivity. cymitquimica.com It is an electron-donating group that can affect the reaction pathways in electrophilic aromatic substitution. tohoku.ac.jp The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound creates a unique electronic environment on the aromatic ring, making it a valuable tool for synthetic chemists. cymitquimica.com Recent studies have shown that the difluoro(methoxy)methyl group, a related substituent, acts as a moderate electron-withdrawing group, highlighting the nuanced electronic effects of combined fluorine and methoxy functionalities. nuph.edu.uanuph.edu.ua

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues is expanding, with a focus on its application as an intermediate in the synthesis of complex molecules. cymitquimica.combiosynth.com Its chemical structure makes it a valuable precursor in the development of new pharmaceuticals and agrochemicals. cymitquimica.com The compound's reactivity allows for its participation in various chemical reactions, including electrophilic substitution and coupling reactions, further broadening its synthetic utility. cymitquimica.com

Current research trends in organofluorine chemistry suggest a continued interest in the development of novel fluorinated building blocks. researchgate.netacs.org The synthesis of meta-substituted anilines, a class to which this compound belongs, has been a challenge, and new catalytic methods are being developed to address this. tohoku.ac.jp The unique substitution pattern of this compound makes it a prime candidate for these new synthetic strategies. Furthermore, studies on the bioactivation of fluorinated anilines are providing insights into their metabolic pathways, which is crucial for the design of safer and more effective bioactive compounds. nih.gov The exploration of fluorinated anilines in materials science, particularly in the development of hole-transporting materials for electronic devices, is another promising avenue of research. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2339-58-4 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₇H₈FNO | cymitquimica.comchemicalbook.com |

| Molecular Weight | 141.14 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Light yellow liquid | cymitquimica.com |

| Boiling Point | 226.2±20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.176±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Purity | 95.0% - 98% | cymitquimica.comfluorochem.co.uk |

| InChI | 1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | cymitquimica.com |

| InChIKey | BHWSRJOKTBUWBN-UHFFFAOYSA-N | cymitquimica.com |

| Canonical SMILES | COc1cc(N)cc(F)c1 | cymitquimica.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWSRJOKTBUWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654284 | |

| Record name | 3-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2339-58-4 | |

| Record name | 3-Fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 5 Methoxyaniline

Synthetic Routes to 3-Fluoro-5-methoxyaniline

A plausible and widely utilized method for this transformation is catalytic hydrogenation. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

General Reaction Scheme:

(A proposed synthetic route for this compound)

(A proposed synthetic route for this compound)

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the optimization of nitro group reductions is a well-understood area of process chemistry. Key parameters are manipulated to maximize yield and purity while minimizing reaction time.

For catalytic hydrogenation, the choice of catalyst, solvent, hydrogen pressure, and temperature are critical. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. Optimization involves adjusting the catalyst loading (typically 5-10 mol%) to balance reaction speed and cost. Hydrogen pressure can be varied from atmospheric pressure to higher pressures (e.g., 5 bar) to increase the reaction rate. The selection of solvent is also important; alcohols such as methanol (B129727) or ethanol (B145695) are frequently used as they readily dissolve the starting material and are compatible with the reaction conditions.

The table below outlines typical conditions and how their variation can be used to optimize the reduction of nitroaromatics.

| Parameter | Typical Range | Effect on Reaction | Optimization Goal |

| Catalyst | Pd/C, PtO₂, Raney Ni | Affects reaction rate and selectivity. | Select catalyst for high activity and minimal side reactions. |

| Hydrogen Pressure | 1-10 atm | Higher pressure increases reaction rate. | Balance rate with equipment safety and cost. |

| Temperature | 25-80 °C | Higher temperature increases reaction rate. | Avoid high temperatures that may cause side reactions. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Affects solubility of reactants and reaction rate. | Choose a solvent that provides good solubility and is easily removed. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of synthesizing this compound, green chemistry principles can be applied primarily to the reduction step. While traditional methods using metals like tin (Sn) or iron (Fe) in strong acid are effective, they generate significant amounts of metallic waste that requires treatment.

Catalytic hydrogenation itself is considered a greener alternative as it avoids stoichiometric metal waste. A further advancement is catalytic transfer hydrogenation . This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C. This approach avoids the need for high-pressure hydrogen gas, making the process inherently safer and more accessible for standard laboratory equipment. The use of a recyclable catalyst and more benign hydrogen donors aligns well with the principles of green chemistry.

Large-Scale Preparations and Industrial Feasibility

For the industrial-scale synthesis of this compound, process safety, cost-effectiveness, and efficiency are paramount. The proposed route via catalytic hydrogenation of 1-Fluoro-3-methoxy-5-nitrobenzene is highly feasible for large-scale production. Catalytic hydrogenation is a mature technology widely used in the pharmaceutical and chemical industries.

Key considerations for industrial scale-up include:

Reactor Design: Utilizing a specialized hydrogenation reactor (autoclave) capable of handling pressurized hydrogen safely.

Heat Management: The reduction of nitro groups is highly exothermic, requiring efficient cooling systems to maintain a controlled temperature and prevent runaway reactions.

Catalyst Handling and Recovery: On a large scale, the cost of the palladium catalyst becomes significant. Efficient methods for filtering and recovering the catalyst for reuse are essential for economic viability.

Process Automation: Automated control of hydrogen flow, temperature, and pressure ensures batch-to-batch consistency and enhances safety.

The starting materials are typically available from commercial suppliers, and the reaction conditions are standard, making this synthetic route industrially attractive.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of the this compound aromatic ring is governed by the electronic properties of its three substituents: the amino (-NH₂), fluoro (-F), and methoxy (B1213986) (-OCH₃) groups.

Electrophilic Aromatic Substitution Reactions of this compound

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and position of this substitution are dictated by the existing substituents. The amino and methoxy groups are strong activating groups due to their ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its inductive electron withdrawal but, like the other two, directs incoming electrophiles to the ortho and para positions.

The directing effects of the substituents on this compound are summarized below:

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NH₂ | 1 | Strong Resonance Donor (+R) | Strongly Activating | Ortho, Para |

| -F | 3 | Strong Inductive Acceptor (-I), Weak Resonance Donor (+R) | Deactivating | Ortho, Para |

| -OCH₃ | 5 | Strong Resonance Donor (+R), Weak Inductive Acceptor (-I) | Strongly Activating | Ortho, Para |

The positions ortho and para to the powerful activating -NH₂ group are C2 and C6. The positions ortho and para to the -OCH₃ group are C4 and C6. The position ortho to the -F group is C2 and C4. All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. The combined activating effect of the amino and methoxy groups makes the ring highly reactive towards electrophiles. Substitution is most likely to occur at the C2, C4, and C6 positions, which are activated by at least two of the three groups. Steric hindrance may influence the relative ratio of substitution at these positions.

Nucleophilic Substitution Reactions and Transformations at the Aromatic Core

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound, such as the displacement of the fluoride, is generally difficult. SNAr reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. Since this compound contains powerful electron-donating groups (-NH₂ and -OCH₃), the ring is electron-rich and not susceptible to attack by nucleophiles.

However, the amino group provides a versatile handle for transformations at the aromatic core via the formation of a diazonium salt. By treating the aniline (B41778) with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C), the amino group is converted into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (as N₂ gas) and can be readily replaced by a wide variety of nucleophiles. This two-step process allows for the introduction of substituents that are not accessible through direct electrophilic substitution.

Common transformations via diazonium salts (Sandmeyer and related reactions) are shown in the table below.

| Reagent(s) | Nucleophile | Product Substituent | Reaction Name |

| CuCl/HCl | Cl⁻ | -Cl | Sandmeyer |

| CuBr/HBr | Br⁻ | -Br | Sandmeyer |

| CuCN/KCN | CN⁻ | -CN | Sandmeyer |

| KI | I⁻ | -I | |

| H₂O, heat | OH⁻ | -OH | |

| HBF₄, heat | F⁻ | -F | Balz-Schiemann |

| H₃PO₂ | H⁻ | -H | Deamination |

These reactions effectively allow for nucleophilic substitution to occur at the position of the original amino group, providing a powerful tool for further functionalization of the aromatic core.

Coupling Reactions and Cross-Coupling Strategies Employing this compound

This compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The electronic properties of the fluoro and methoxy substituents on the aniline ring influence its reactivity in these transformations.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium complex. While this compound itself does not directly participate as a halide partner, its halogenated derivatives are suitable substrates. For instance, an ortho-bromo derivative of a fluorinated methoxyaniline can undergo Suzuki coupling to introduce new aryl or alkyl groups.

The reaction is compatible with a wide range of functional groups, including the unprotected amine on the aniline ring, which is a key advantage. nih.gov Methoxy and fluorinated analogues of bromoanilines have been shown to produce coupled products in good yields. nih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.

A representative Suzuki-Miyaura coupling involving a substituted bromoaniline is detailed in the table below.

| Reactants | Catalyst System | Base | Solvent | Product Yield |

| 3-Bromo-5-fluoroanisole, Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | High |

| 4-Bromo-2-fluoroaniline, Arylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/Water | Good to Excellent |

This table is a representative example based on similar structures; specific yield for 3-bromo-5-fluoro-1-methoxyaniline coupling may vary.

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki coupling, this compound is a competent nucleophile in other palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.org This reaction couples an amine with an aryl halide or triflate and has become a primary method for synthesizing arylamines. wikipedia.orglibretexts.org

The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or BINAP, along with a strong base like sodium tert-butoxide (NaOt-Bu) or a milder carbonate base. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners. nih.gov Studies have shown that aminations can be performed in various organic solvents, and even in greener solvent systems like vegetable oils. researchgate.net

The table below summarizes typical conditions for a Buchwald-Hartwig amination using an aniline derivative.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product |

| 3,5-bis(trifluoromethyl)bromobenzene | 3-Methoxyaniline | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | N-(3,5-bis(trifluoromethyl)phenyl)-3-methoxyaniline |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | N-phenylcarbazole |

This table illustrates the general applicability of the Buchwald-Hartwig reaction to aniline derivatives.

Oxidation and Reduction Pathways of the Aniline Moiety

The synthetic accessibility and stability of this compound are intrinsically linked to the oxidation and reduction pathways of its functional groups. The most common synthetic route to this compound involves the reduction of a nitro group.

The reduction of the corresponding nitroaromatic precursor, 1-fluoro-3-methoxy-5-nitrobenzene, is the standard method for preparing this compound. This transformation can be achieved through various established protocols:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. google.comgoogle.com This process is often clean and produces high yields. A patent describes the reduction of a related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, using Pd/C under hydrogen pressure to achieve both nitro group reduction and dehalogenation. google.com

Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or NH₄Cl) are also effective for converting the nitro group to an amine. researchgate.net

Conversely, the aniline moiety is susceptible to oxidation. The presence of electron-donating groups (like methoxy) and the amine itself makes the aromatic ring electron-rich and prone to oxidation. While specific studies on the oxidation of this compound are not prevalent, fluorinated anilines, in general, are known to undergo metabolic oxidation. This process can lead to the formation of reactive intermediates such as nitroso, hydroxylamino, and ultimately quinoneimine species. The fluoro-substituent can influence the stability and reactivity of these intermediates.

Functionalization of the Amino Group in this compound

The primary amino group of this compound is a key site for further molecular elaboration, allowing for the introduction of a wide variety of functional groups through well-established chemical transformations.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) in the presence of a base or under acidic conditions yields the corresponding acetamide, N-(3-fluoro-5-methoxyphenyl)acetamide. This reaction is often used to protect the amino group during subsequent synthetic steps or to introduce a functional handle for further modification. google.comsemanticscholar.org

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the aniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base like pyridine (B92270). cambridge.org Sulfonamides are a critical functional group (sulfonamide motif) in medicinal chemistry, found in numerous pharmaceutical agents. cambridge.org

The table below outlines these common functionalization reactions.

| Reaction Type | Reagent | Product |

| Acylation | Acetic Anhydride | N-(3-fluoro-5-methoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(3-fluoro-5-methoxyphenyl)-4-methylbenzenesulfonamide |

Catalytic Reactions with this compound as a Substrate

This compound can act as a key starting material in various catalytic reactions to construct more complex heterocyclic systems. A prime example is the Combes quinoline (B57606) synthesis, an acid-catalyzed reaction between an aniline and a β-diketone. wikipedia.orgresearchgate.net

In this synthesis, this compound would react with a β-diketone like acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through the formation of an enamine intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form a substituted quinoline. researchgate.net The substituents on the aniline ring (fluoro and methoxy) will ultimately be positioned on the benzene portion of the resulting quinoline ring, yielding a 5-fluoro-7-methoxy-2,4-dimethylquinoline. The regioselectivity of the cyclization can be influenced by both steric and electronic effects of the substituents on the aniline. researchgate.net

| Reaction | Co-reactant | Catalyst | Product |

| Combes Quinoline Synthesis | Acetylacetone | Sulfuric Acid (H₂SO₄) | 5-Fluoro-7-methoxy-2,4-dimethylquinoline |

This reaction highlights the utility of this compound as a substrate for building complex, functionalized heterocyclic scaffolds that are important in pharmaceutical and materials science research.

Advanced Spectroscopic and Computational Analyses for Elucidating the Molecular Characteristics of 3 Fluoro 5 Methoxyaniline

Spectroscopic Characterization Techniques and Interpretation

Spectroscopic analysis is fundamental to the structural confirmation and characterization of 3-Fluoro-5-methoxyaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's atomic arrangement and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for assigning these signals to specific protons within the molecular structure.

A research article mentions the recording of a ¹H NMR spectrum for this compound in CDCl₃, though the specific data is not detailed in the provided information. ub.edu Another source, a patent application, provides partial ¹H NMR data in DMSO-d6: δ 7.55 (dd, 1H), 7.40 (d, 1H), 4.00 (s, 3H), 2.60 (s, 3H). However, the assignment of these signals is not fully provided, and the signal at 2.60 ppm is unusual for this structure, suggesting it might be an impurity or a different compound. rsc.org

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 7.5 | Multiplet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within this compound. The spectrum will display separate peaks for each unique carbon atom in the benzene (B151609) ring, as well as for the methoxy group's carbon. The chemical shifts are influenced by the electronegativity of neighboring atoms (fluorine, oxygen, and nitrogen), providing crucial data for structural confirmation. The carbon directly bonded to the fluorine atom is expected to show a characteristic splitting pattern due to C-F coupling.

One publication has indicated that the ¹³C NMR spectrum of this compound was recorded, but the specific chemical shift values were not provided. ub.edu

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-F | 160 - 165 (doublet) |

| C-O | 155 - 160 |

| C-N | 145 - 150 |

| Aromatic CH | 95 - 120 |

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Attached Proton Test (APT) would provide further structural details. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to definitively assign the signals from the aromatic protons. An APT experiment would differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), which would be invaluable for assigning the ¹³C NMR spectrum accurately. At present, no specific COSY or APT data for this compound has been found in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), C-O stretching of the anisole (B1667542) moiety (around 1000-1300 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹). A patent document mentions IR data with peaks at 1682 and 1229 cm⁻¹, which may correspond to C=C and C-O or C-N stretching vibrations, respectively. rsc.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds. No specific Raman spectroscopic data for this compound has been identified in the searched literature.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2950 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Aryl ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Aryl ether) | Symmetric Stretching | 1000 - 1075 |

Note: This table represents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the ultraviolet region, corresponding to π→π* transitions of the benzene ring. The presence of substituents such as the amino and methoxy groups (auxochromes) can shift these absorption maxima to longer wavelengths (bathochromic shift) and increase their intensity. No specific UV-Vis absorption data (such as λmax) for this compound was found in the provided search results.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the precise mass of a molecule and deducing its structure through the analysis of its fragmentation patterns. When this compound is subjected to electron ionization (EI), a high-energy electron beam removes a valence electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion directly corresponds to the molecular weight of the compound.

For this compound (C₇H₈FNO), the calculated molecular weight is 141.14 g/mol . cymitquimica.com Therefore, in its mass spectrum, the molecular ion peak is expected to appear at an m/z value of 141.

The energy imparted during the ionization process is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. libretexts.orgemory.edu The pattern of these fragments provides a veritable fingerprint of the molecule's structure. While a specific experimental spectrum for this compound is not detailed in readily available literature, a probable fragmentation pathway can be predicted based on its functional groups and the known behavior of related substituted anilines and anisoles. nih.govyoutube.com

A primary fragmentation event would likely be the loss of a methyl radical (•CH₃, mass = 15) from the methoxy group, a common pathway for anisole derivatives. This would result in a significant fragment ion at m/z 126. Subsequent fragmentation could involve the loss of a neutral molecule of carbon monoxide (CO, mass = 28) from this ion, leading to a fragment at m/z 98. Other potential fragmentations could arise from the cleavage of the aromatic ring itself.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss |

| 141 | [C₇H₈FNO]•+ (Molecular Ion) | - |

| 126 | [M - CH₃]⁺ | •CH₃ |

| 98 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C H₃ F N O |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful in silico tools to investigate molecular properties that can be difficult or time-consuming to measure experimentally. Quantum mechanical methods, in particular, offer deep insights into the electronic structure and dynamic behavior of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. thaiscience.info By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's geometry and the distribution of its electrons. A typical DFT analysis of this compound would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for substituted anilines. researchgate.net

Key insights from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. youtube.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.netresearchgate.netwalisongo.ac.iducsb.edu This map visualizes the electrostatic potential on the electron density surface of the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the electronegative fluorine and oxygen atoms and the nitrogen's lone pair, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.

Interactive Data Table: Representative DFT-Predicted Electronic Properties

Note: These are theoretical values based on typical calculations for similar molecules and serve as illustrative examples.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.0 - 2.5 Debye | Measures overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.goved.ac.uk MD simulations model the movements of atoms and bonds within a molecule by applying the principles of classical mechanics. rsc.org

For this compound, an MD simulation would provide a detailed conformational analysis. scribd.comyoutube.com The molecule has rotational freedom primarily around the C(ring)-O bond of the methoxy group and the C(ring)-N bond of the amine group. An MD simulation, typically performed with the molecule in a simulated solvent to mimic real-world conditions, would track the rotation around these bonds over nanoseconds. rsc.orgresearchgate.netresearchgate.net

The results would reveal the molecule's preferred three-dimensional shapes (conformers), the relative energies of these conformers, and the energy barriers for converting between them. libretexts.org This analysis helps to understand which conformations are most likely to be present at a given temperature and how the molecule's shape might change when interacting with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Biological Activities and Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate a molecule's structure with its biological activity or physicochemical properties, respectively. biointerfaceresearch.com These methods are predicated on the principle that the structure of a chemical dictates its functions and properties. nih.govresearchgate.net

In a typical QSAR/QSPR study, a set of molecules with known activities (e.g., toxicity, enzyme inhibition) or properties (e.g., boiling point, solubility) is used to build a statistical model. researchgate.netkashanu.ac.ir This model is based on molecular descriptors—numerical values that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies from DFT), steric (related to size and shape), or topological (describing atomic connectivity). nih.govresearchgate.net

For this compound, a QSAR model could be developed to predict its potential toxicity by comparing its descriptors to those of other known toxic aniline (B41778) derivatives. nih.govnih.govresearchgate.net Similarly, a QSPR model could predict its physicochemical properties, such as its octanol-water partition coefficient (LogP), which is crucial for understanding its environmental fate and pharmacokinetic behavior. kashanu.ac.irsemanticscholar.org These predictive models are invaluable in the early stages of chemical assessment and drug discovery, allowing for the prioritization of compounds for further experimental testing.

Interactive Data Table: Examples of Descriptors Used in QSAR/QSPR Models

| Descriptor Class | Example Descriptors | Predicted Property/Activity |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, Toxicity, Receptor Binding |

| Steric/3D | Molecular Volume, Surface Area, Molar Refractivity | Binding Affinity, Permeability |

| Topological | Wiener Index, Randić Index | Boiling Point, Enthalpy |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Aquatic Toxicity, Bioaccumulation, Solubility |

Applications and Derivatives of 3 Fluoro 5 Methoxyaniline in Specialized Research Domains

Medicinal Chemistry and Pharmaceutical Research

In the quest for novel therapeutics, medicinal chemists frequently utilize versatile starting materials to construct libraries of compounds for biological screening. 3-Fluoro-5-methoxyaniline is one such precursor, offering multiple reaction sites and inherent physicochemical properties that are desirable in drug candidates.

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicine. The synthesis of these often complex molecules relies on a series of chemical reactions starting from simpler, readily available compounds known as intermediates. pharmanoble.com Fluorinated aniline (B41778) building blocks are crucial in this context for their role in synthesizing heterocyclic compounds that form the core of many APIs. ossila.com

This compound functions as a key intermediate due to the reactivity of its primary amine group and the influence of its ring substituents. The amine allows for the construction of larger molecular scaffolds through reactions like amidation, nucleophilic substitution, and diazotization followed by further transformations. ossila.com For instance, fluorinated anilines are commonly used as precursors for synthesizing quinoline (B57606) derivatives, which are employed as APIs. ossila.com The quality and purity of intermediates like this compound are critical as they directly impact the efficiency of the API manufacturing process and the quality of the final drug substance. pharmanoble.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The this compound scaffold is particularly useful for creating substituted heterocycles with potential therapeutic applications.

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that exhibit a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comorientjchem.org The synthesis of the quinoline ring system can be achieved through various methods, often involving the reaction of an aniline with a carbonyl compound. For example, the Combes quinoline synthesis utilizes the reaction of an aniline with a 1,3-diketone. ossila.com

Using this compound as the aniline precursor would lead to the formation of quinolines with fluorine and methoxy (B1213986) substituents at specific positions. These substituents can modulate the compound's biological activity. For instance, a study on quinoline-docetaxel analogues showed that the introduction of a quinolyl group could enhance cytotoxicity against cancer cell lines and reduce drug resistance. researchgate.net

| Derivative Class | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothizolo[3,2-a]quinoline-6-carboxylic acid derivatives | Antitubercular | Compound 14 was found to be the most active in vitro against Mycobacterium tuberculosis (MTB) and multi-drug resistant MTB. | researchgate.net |

| Quinolyl-docetaxel analogues | Anticancer | Compound 5 was the most potent against the MCF-7-MDR breast cancer cell line with an IC50 value of 8.8 nM. | researchgate.net |

| Substituted quinolines | Anti-breast cancer | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline showed the lowest IC50 value (16 ± 3 nM) against T47D breast cancer cells. | researchgate.net |

The 1,3,5-triazine (B166579) (or s-triazine) core is another important pharmacophore known for a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties. nih.gov The synthesis of substituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which can undergo sequential nucleophilic substitution reactions. researchgate.net The primary amine of this compound can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a new derivative.

Research into s-triazine hydrazone derivatives has demonstrated their antiproliferative activity against human cancer cell lines. mdpi.com The nature of the substituents on the triazine core significantly affects the biological activity, highlighting the potential for creating potent compounds by incorporating the 3-fluoro-5-methoxyphenyl moiety. mdpi.com

| Compound | Substituents on Triazine Core | IC50 in MCF-7 (µM) | IC50 in HCT-116 (µM) |

|---|---|---|---|

| 7c | Two piperidine (B6355638) rings | 18.20 | 19.51 |

| 7e | Two piperidine rings | 10.40 | 8.80 |

| 10 | Two piperidine rings | 1.50 | 1.30 |

| 11 | Two morpholine (B109124) rings | 1.01 | 0.97 |

Data sourced from a study on s-triazine hydrazone derivatives, illustrating the potential of this class of compounds. mdpi.com The specific compounds listed are not derived from this compound but serve as examples of the scaffold's activity.

The indole (B1671886) ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. news-medical.net The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Aniline derivatives like this compound can be converted to the corresponding hydrazines to participate in this reaction.

The development of a large-scale, chromatography-free process for 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, an antidepressant drug candidate, underscores the pharmaceutical importance of fluorinated indoles. semanticscholar.orgscispace.com The synthesis involved a Fischer indole synthesis, indicating a viable pathway for incorporating the 3-fluoro-5-methoxyphenyl moiety into a new series of indole-based drug candidates. semanticscholar.org

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure relates to biological activity. drugdesign.org By making systematic modifications to a lead compound, researchers can identify which parts of the molecule are crucial for its therapeutic effects. The substituents on the this compound core—the fluorine atom and the methoxy group—are key elements in SAR studies.

Fluorine Atom: The introduction of a fluorine atom can have profound effects on a molecule's properties. Due to its high electronegativity and small size, fluorine can alter a compound's acidity/basicity, dipole moment, and metabolic stability. It can also form strong hydrogen bonds and block metabolic oxidation at certain positions, often leading to enhanced potency and a better pharmacokinetic profile. nih.govmdpi.com In one study on quinoline analogs, the introduction of a fluorine atom improved antiplasmodial activity nearly twofold over the corresponding methoxylated versions. nih.gov

Methoxy Group: The methoxy group (-OCH3) is an electron-donating group that can influence a molecule's electronic properties and its ability to interact with biological targets. It can also impact lipophilicity and metabolic pathways. SAR studies on pyrazolopyridines, for example, indicated that a dimethoxy analog showed significantly improved potency, with an IC50 of 60 nM compared to the initial hit's 3.7 µM. drugdesign.org

By synthesizing derivatives of this compound and comparing their biological activities, researchers can elucidate the specific contributions of the fluorine and methoxy groups at the 3- and 5-positions. This knowledge guides the rational design of more effective and selective drug candidates. nih.gov

Exploration of Biological Activities of this compound Derivatives (e.g., Antimicrobial, Anticancer)

Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating the compound's value as a scaffold in drug discovery. The specific arrangement of its functional groups allows for the synthesis of complex molecules targeting various biological pathways.

Research into cancer therapeutics has utilized this compound as a precursor for kinase inhibitors. In a study focused on developing inhibitors for BUB1B (Budding Uninhibited By Benzimidazoles 1B), a key protein in cell cycle regulation, this compound was used to synthesize novel compounds aimed at treating clear cell renal cell carcinoma. slideshare.net One such derivative, compound 8g , emerged from a screening of 40 compounds designed to modulate BUB1B activity and induce apoptosis in cancer cells. slideshare.net Furthermore, the compound is listed as a starting material in patent literature for the synthesis of pyrazolo[4,3-d]pyrimidines, a class of molecules investigated as inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). googleapis.com These kinases are targets for a variety of diseases, including cancers and autoimmune disorders. googleapis.com

In the field of antimicrobial agents, this compound has been employed in the synthesis of novel antifungal compounds. A European patent describes the creation of heterocycle-substituted pyridine (B92270) derivatives with antifungal properties, explicitly citing the use of this compound in the synthesis of one of the examples. googleapis.com The resulting molecules were tested for their minimum inhibitory concentration (MIC) against various yeasts and molds. googleapis.com

The utility of this aniline extends to neurodegenerative disease research. It has been used as a starting material in the development of compounds for reducing beta-amyloid production, a key pathological hallmark of Alzheimer's disease. google.com It is also a precursor in the synthesis of inhibitors for transthyretin (TTR) amyloidogenesis, a condition associated with familial amyloid polyneuropathy. acs.org

The table below summarizes selected research findings on the biological activities of molecules derived from this compound.

| Research Domain | Target/Application | Derivative Class/Example | Key Finding |

| Anticancer | BUB1B Inhibition (Clear Cell Renal Cell Carcinoma) | Substituted Pyrimidine | Compound 8g was synthesized using this compound as part of a library of potential BUB1B inhibitors. slideshare.net |

| Anticancer / Anti-inflammatory | SYK/LRRK2 Kinase Inhibition | Pyrazolo[4,3-d]pyrimidines | This compound is a cited starting material for kinase inhibitors targeting diseases like cancer and autoimmune disorders. googleapis.com |

| Antimicrobial (Antifungal) | Fungal Infections | Heterocycle-substituted Pyridines | Used in the synthesis of a pyridine derivative with demonstrated antifungal activity against various yeasts and molds. googleapis.com |

| Neurodegenerative Disease | Alzheimer's Disease (Beta-amyloid reduction) | Bicyclic Compounds | Employed to create an isothiocyanate intermediate for synthesizing compounds aimed at reducing beta-amyloid production. google.com |

| Neurodegenerative Disease | Transthyretin Amyloidogenesis | Tolcapone Analogues | Used as a precursor in the multi-step synthesis of a key intermediate for TTR amyloidogenesis inhibitors. acs.org |

Agrochemical and Materials Science Applications

Beyond pharmaceuticals, the structural features of this compound make it a valuable component in other specialized chemical industries.

In the agrochemical sector, compounds that can modulate plant biology are of significant interest. Cytokinin oxidase/dehydrogenase (CKX) is an enzyme that degrades cytokinins, a class of plant growth hormones. Inhibiting CKX can lead to enhanced plant development and increased crop yields. A patent for novel CKX inhibitors, designed as plant growth stimulators, lists this compound among the anilines that can be used to prepare the isocyanate intermediates required for the synthesis of the final 1-[2-(hydroxyalkyl)phenyl]-3-ylurea derivatives. google.com This highlights its potential role in the creation of next-generation agricultural products aimed at improving crop performance. google.com

The application of this compound in polymer and materials science is a potential area for future development. While specific examples of its incorporation into polymers are not widely documented in current literature, the properties of fluorinated aromatic compounds are well-known to be beneficial in materials chemistry. The presence of the C-F bond can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. Quinolines derived from fluorinated anilines, for instance, have found use as dyes. Given these attributes, this compound could serve as a monomer or an intermediate for the synthesis of specialized polymers, liquid crystals, or other advanced materials where such properties are required.

Advanced Organic Synthesis and Building Block Utility

The reactivity of the amine group, combined with the directing effects of the fluoro and methoxy substituents, makes this compound a highly useful intermediate in organic synthesis.

This compound is frequently used as a foundational building block for constructing more complex molecular architectures. Its primary amine can undergo a wide range of chemical transformations, including diazotization, acylation, and nucleophilic aromatic substitution, allowing for its integration into diverse molecular frameworks.

Several examples from medicinal chemistry research illustrate its versatility:

Heterocycle Formation: It is a key reactant in building various heterocyclic systems. For example, it has been used to synthesize photoswitchable molecules designed to target G protein-coupled receptors (GPCRs), a large family of important drug targets. ub.edu

Multi-step Synthesis: In a synthetic route for transthyretin amyloidogenesis inhibitors, this compound is converted into an arenediazonium salt, which is subsequently transformed into a 1-fluoro-3-iodo-5-methoxybenzene (B1464826) intermediate. acs.org This iodo-derivative is then used in further cross-coupling reactions to build the final complex product. acs.org

Scaffold for Bioactive Molecules: As detailed in section 4.1.4, it serves as the starting point for synthesizing inhibitors for targets such as BUB1B kinase, SYK kinase, and cytokinin oxidase. slideshare.netgoogleapis.comgoogle.com

The following table provides examples of complex molecules constructed using this compound as a key starting material.

| Product Class | Synthetic Transformation | Application Area |

| Photoswitchable GPCR Ligands | Diazotization and subsequent reactions | Pharmacology, Research Tools ub.edu |

| 1-Fluoro-3-iodo-5-methoxybenzene | Diazotization followed by Sandmeyer-type reaction | Synthetic Intermediate acs.org |

| Substituted Pyrimidines | Buchwald-Hartwig amination | Anticancer Research slideshare.net |

| Pyridine Derivatives | Multi-step heterocyclic synthesis | Antifungal Research googleapis.com |

| Isothiocyanate Derivatives | Reaction with thiocarbonyldipyridinone | Alzheimer's Research google.com |

Isotopically labeled compounds are indispensable tools in drug discovery and development, used for metabolism studies, bioassays, and in vivo imaging. While direct reports on the synthesis of isotopically labeled this compound are scarce, patent literature for complex final products derived from it frequently discusses the potential for isotopic labeling.

For instance, patents for ROCK inhibitors and indazole compounds for cancer therapy describe the utility of preparing isotopically labeled versions (e.g., with deuterium) of the final therapeutic agents. google.comgoogle.com Such labeling can provide advantages like greater metabolic stability, potentially leading to an increased in-vivo half-life or reduced dosage requirements. google.com Given that this compound is a precursor to these complex molecules, it represents a key component in the synthetic pathway toward labeled research compounds. The synthesis of a labeled version of this compound itself would allow for the introduction of a tracer or heavy isotope at an early stage, facilitating the synthesis of the labeled final product for use in pharmacokinetic and mechanistic studies. google.comgoogle.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability

The chemical industry is increasingly prioritizing green and sustainable manufacturing processes. For 3-Fluoro-5-methoxyaniline, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing substituted anilines often involve harsh reagents and generate significant waste. nih.gov Modern approaches are moving towards catalytic systems that offer higher atom economy and milder reaction conditions.

One promising area of research is the application of photocatalysis to generate aromatic rings in situ from simpler, non-aromatic precursors. galchimia.com This strategy could potentially be adapted for the synthesis of this compound, thereby reducing the reliance on pre-functionalized aromatic starting materials. Another avenue involves the use of palladium catalysts with specialized ligands, which have shown success in the para-selective C-H olefination of aniline (B41778) derivatives. uva.nl Research into adapting such catalytic systems for the specific substitution pattern of this compound could lead to more direct and sustainable synthetic methods.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Photocatalytic Aromatization | Utilization of abundant, non-aromatic precursors; milder reaction conditions. | Development of specific photocatalysts and reaction conditions for the desired substitution pattern. |

| Palladium-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds, improving atom economy. | Design of ligands to control regioselectivity for the synthesis of this compound. |

| Biocatalysis | Use of enzymes for highly selective and environmentally friendly transformations. | Identification and engineering of enzymes capable of synthesizing the target molecule. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents on the aniline ring of this compound suggest a rich and largely unexplored reactivity. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can lead to novel reactivity patterns. Future research will likely delve into understanding and exploiting these electronic effects to develop new derivatization strategies.

Halofluorination and related reactions represent a powerful tool for introducing additional fluorine atoms into organic molecules, which can significantly impact their biological activity and material properties. beilstein-journals.orgbeilstein-journals.org Investigating the application of such methods to derivatives of this compound could yield a library of novel fluorinated compounds. Furthermore, the development of new catalytic transformations that selectively functionalize the positions ortho or para to the amine group, while navigating the directing effects of the existing substituents, will be a key area of exploration.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Higher accuracy in predicting the products of novel reactions, reducing trial-and-error experimentation. cam.ac.uk |

| Retrosynthetic Planning | Discovery of more efficient and sustainable synthetic routes. nih.gov |

| Property Prediction | In silico screening of derivatives for desired therapeutic or material properties, accelerating discovery. |

| Catalyst and Reaction Optimization | Identification of optimal catalysts and reaction conditions for the synthesis and derivatization of this compound. eurekalert.org |

Investigation of Advanced Therapeutic and Material Applications

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov Given that this compound contains both a fluorine atom and a methoxy group, it serves as a valuable scaffold for the synthesis of novel therapeutic agents. Future research will likely focus on utilizing this compound as a key building block for the development of drugs targeting a range of diseases. For instance, fluorinated aniline derivatives have been investigated for their potential as anticancer agents. researchgate.net

In the realm of material science, the unique properties of fluorinated compounds are being harnessed to create advanced materials. man.ac.uk Fluorinated polymers, for example, can exhibit high thermal stability, chemical resistance, and specific hydrophobic or oleophobic properties. nih.govrsc.org Derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced textiles. The development of sustainable and recyclable fluorinated polymers is also a growing area of interest. rsc.org

Q & A

Q. What are the recommended synthetic pathways for 3-Fluoro-5-methoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorination of 5-methoxyaniline derivatives using fluorinating agents like Selectfluor™ under controlled temperatures (0–60°C) can introduce the fluorine moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) significantly affect regioselectivity and yield . Characterization via NMR (¹H/¹⁹F) and HPLC is critical to confirm purity and structure .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR : To verify substituent positions and fluorine integration .

- Mass Spectrometry (HRMS) : For molecular weight confirmation.

- HPLC with UV detection : To assess purity (>95% recommended for biological assays) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 81–84°C for structural analogs) .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or oxidation .

- Avoid prolonged exposure to moisture; use desiccants in storage environments.

- Conduct periodic stability assays (TLC or HPLC) to monitor decomposition .

Advanced Research Questions

Q. How do electronic effects of the methoxy and fluorine substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution at the para position, while the electron-withdrawing fluorine directs reactivity to ortho/para sites. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

- Experimental validation: Perform Suzuki-Miyaura coupling with boronic acids to test regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) and derivative structures .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic methods (e.g., Pd nanoparticles) to reduce waste and improve atom economy .

- Monitor reaction progress via in-line FTIR to minimize excess reagent use .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound-based compounds?

- Methodological Answer :

- Molecular Dynamics Simulations : Assess membrane permeability (logP) and solubility.

- ADMET Prediction Software : Tools like SwissADME or Schrödinger’s QikProp estimate bioavailability, toxicity, and metabolic stability .

- Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Methodological Challenges & Solutions

Q. How to design a robust protocol for detecting trace impurities in this compound batches?

- Solution :

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).

- Spiking Experiments : Add known impurities (e.g., de-fluorinated byproducts) to validate sensitivity .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

- Solution :

- Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO).

- Perform cytotoxicity assays (e.g., MTT) to distinguish specific activity from nonspecific effects .

Data Interpretation & Reporting

Q. How to address discrepancies in spectroscopic data between synthesized batches of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.